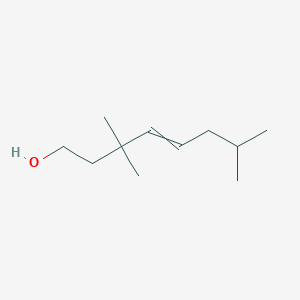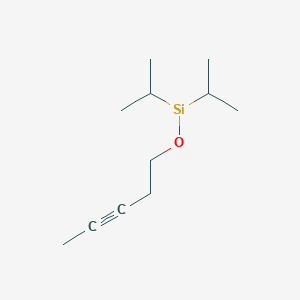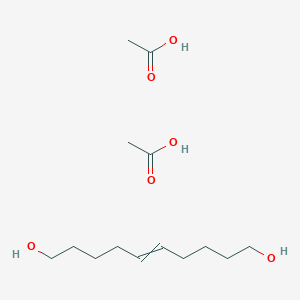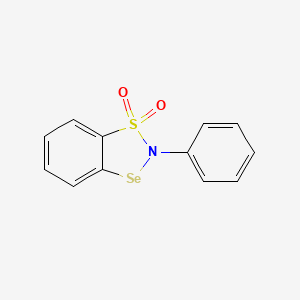![molecular formula C17H13ClN2O6S B14258765 {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid CAS No. 405203-54-5](/img/structure/B14258765.png)
{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfooxyphenyl group, and a pyrazolyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenylacetic acid to introduce the chlorophenyl group. This is followed by the sulfonation of phenylacetic acid to add the sulfooxy group. The final step involves the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving inflammation and pain.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the sulfooxy and pyrazole moieties.
3-[4-(Sulfooxy)phenyl]acrylic acid: Contains the sulfooxyphenyl group but differs in the rest of the structure.
4-Chlorophenylpyrazole: Contains the chlorophenyl and pyrazole groups but lacks the sulfooxy group.
Uniqueness
{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is unique due to the combination of its functional groups. The presence of both the sulfooxy and pyrazole groups in the same molecule allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
405203-54-5 |
|---|---|
Molecular Formula |
C17H13ClN2O6S |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(4-sulfooxyphenyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O6S/c18-13-3-1-11(2-4-13)17-12(9-16(21)22)10-20(19-17)14-5-7-15(8-6-14)26-27(23,24)25/h1-8,10H,9H2,(H,21,22)(H,23,24,25) |
InChI Key |
ZHYRQMJDMPSNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CC(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
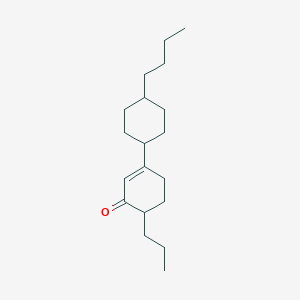
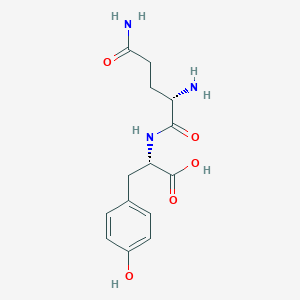
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
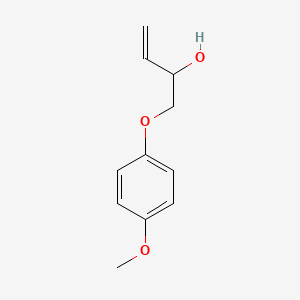
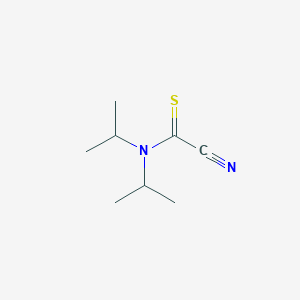

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
